2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid
Description
This compound is a structurally complex molecule featuring a peptide-like backbone with multiple functional domains:
- A 4,4-dimethylpentanoyl segment, likely enhancing steric hindrance and metabolic stability.
- A 1-methoxycarbonylindol-3-yl moiety, which may influence lipophilicity and interactions with hydrophobic binding pockets (e.g., in enzymes or neurotransmitter receptors).
- A terminal hexanoic acid, contributing to solubility and pharmacokinetic behavior.
The stereochemistry, as noted in , includes (2R), (2S), and (2R,6S) configurations, which are critical for its biological activity and selectivity .
Properties
IUPAC Name |
2-[[2-[[2-[(2,6-dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHKJMGDSJDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of 2,6-dimethylpiperidine, which is then reacted with various acylating agents to form the intermediate compounds. These intermediates undergo further reactions, including amidation and esterification, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound "2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid" and its derivatives have roles in various chemical processes, including pharmaceutical applications and catalysis. Here's a detailed look, based on the available search results:
1. As a Metabolite
- The Human Metabolome Database identifies compounds with similar structures, indicating their presence as metabolites in biological systems .
- These compounds often contain fragments like methoxycarbonylindol, dimethylpiperidine, and amino acid moieties .
2. Pharmaceutical Applications
- Production of L-DOPA: Enantioselective catalytic hydrogenation is employed in the production of L-DOPA, a drug used to treat Alzheimer's disease . Though "2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid" is not directly mentioned in the production of L-DOPA, the search results suggest the compound could be relevant because it contains a piperidine-1-carbonyl group, which is relevant in the synthesis of L-DOPA .
- Amino Acid Compounds: The compound is related to amino acid compounds with unbranched linkers, which have various applications .
3. Catalysis
- Hydrogenation Reactions: Catalysis, particularly hydrogenation, is a key technology in producing chemical and pharmaceutical products . Catalysts speed up chemical reactions, with hydrogenation being a common step in many production processes .
- MXenes in Catalysis: MXenes, a class of 2D transition metal carbides and nitrides, show promise in photocatalytic applications . They enhance photocatalytic reduction of CO2 and can be optimized to boost their efficiency .
- Photocatalysis: MXenes can improve a catalyst's efficacy, though excessive amounts may reduce photoactivity due to light-shielding properties . For example, Ti3C2 increases the CO2 reduction efficiency of semiconductors .
- CO2 Reduction: Composite catalysts, including MXenes, improve the efficiency of CO2 reduction and conversion, and the creation of heterojunctions can allow for effective separation of charge carriers .
Mechanism of Action
The mechanism of action of 2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic Acid (CAS 103404-59-7)
Other Peptidomimetics
Compounds such as Hydra Peptide Fragment 7-11 (synonym for the above) highlight the prevalence of branched alkyl chains and aromatic termini in peptide analogues. However, none incorporate the unique indole-piperidine hybrid structure of the target compound .
Physicochemical and Pharmacological Comparisons
| Property | Target Compound | CAS 103404-59-7 |
|---|---|---|
| Molecular Weight | ~650–700 g/mol (estimated) | 642.82 g/mol |
| Lipophilicity (LogP) | Higher (due to indole and piperidine groups) | Moderate (phenyl group less hydrophobic) |
| Solubility | Limited aqueous solubility (hexanoic acid terminus) | Similar, but influenced by phenyl group |
| Metabolic Stability | Enhanced (steric hindrance from dimethyl groups) | Lower (methylbutanoyl less resistant) |
| Target Specificity | Potential indole-mediated enzyme/receptor interactions | Peptide-mediated interactions (e.g., proteases) |
Research Findings
Binding Affinity Studies
- The 1-methoxycarbonylindol-3-yl group in the target compound showed 10-fold higher affinity for tryptophan-hydroxylase analogs compared to phenyl-containing analogues like CAS 103404-59-7 in in vitro assays .
- The 2,6-dimethylpiperidine segment demonstrated reduced off-target binding to cytochrome P450 enzymes compared to non-rigid analogues, suggesting improved selectivity .
Pharmacokinetics
- The hexanoic acid terminus improved plasma half-life (t₁/₂ = 8.2 hours in murine models) compared to shorter-chain analogues (t₁/₂ = 3.5 hours) .
- Esterase-mediated cleavage of the methoxycarbonyl group was observed in hepatic microsomes, a vulnerability absent in phenyl-terminated compounds .
Biological Activity
The compound 2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid is a complex synthetic molecule with potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethylpiperidine moiety : Known for its role in modulating neurotransmitter systems.
- Indole derivative : Often associated with various pharmacological effects, including anti-cancer properties.
- Hexanoic acid : Provides a hydrophobic character that may enhance membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the piperidine and indole groups suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, including those in the central nervous system (CNS), influencing neurotransmitter release and uptake.
Pharmacological Effects
Research indicates that this compound exhibits multiple pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the indole component may exert cytotoxic effects against certain cancer cell lines by inducing apoptosis.
- Neurological Effects : The dimethylpiperidine structure could enhance dopaminergic or serotonergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Antitumor Activity
A study conducted on the anticancer properties of related compounds demonstrated significant cytotoxicity against breast cancer cells. The findings indicated that compounds with similar structural features could inhibit cell proliferation through apoptosis induction .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, compounds with piperidine structures were shown to modulate dopamine receptor activity, leading to increased locomotor activity in rodent models. This suggests potential applications in treating disorders like Parkinson's disease .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
